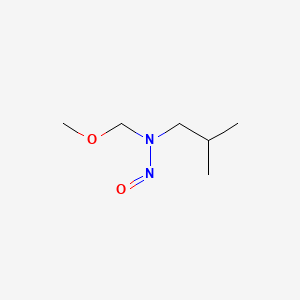
Benzenecarbothioamide, N,N'-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is a complex organic compound with the molecular formula C28H18N2O2S2 It is known for its unique structure, which includes an anthracene core with two benzenecarbothioamide groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- typically involves the reaction of anthraquinone derivatives with benzenecarbothioamide. One common method includes the use of 9,10-anthraquinone-2,6-disulfonic acid disodium salt as a starting material. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the benzenecarbothioamide groups.
Anthraquinone-2-sulfonic acid: Another anthracene derivative with sulfonic acid groups instead of benzenecarbothioamide.
Uniqueness
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is unique due to the presence of both anthracene and benzenecarbothioamide moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
66214-56-0 |
|---|---|
Formule moléculaire |
C28H18N2O2S2 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
N-[6-(benzenecarbonothioylamino)-9,10-dioxoanthracen-2-yl]benzenecarbothioamide |
InChI |
InChI=1S/C28H18N2O2S2/c31-25-22-14-12-20(30-28(34)18-9-5-2-6-10-18)16-24(22)26(32)21-13-11-19(15-23(21)25)29-27(33)17-7-3-1-4-8-17/h1-16H,(H,29,33)(H,30,34) |
Clé InChI |
KHMGYVWUOXVNNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=S)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Glycine, N-[N-(diphenylacetyl)glycyl]-](/img/structure/B14474206.png)
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
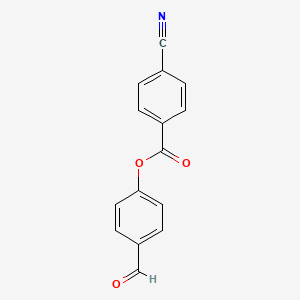
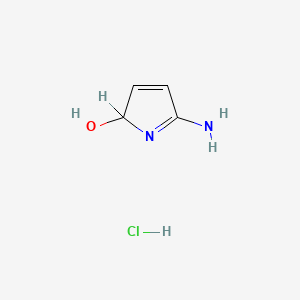
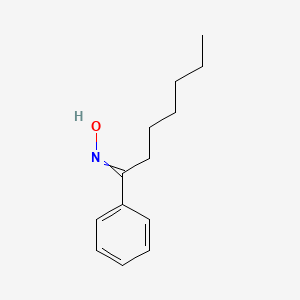

![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
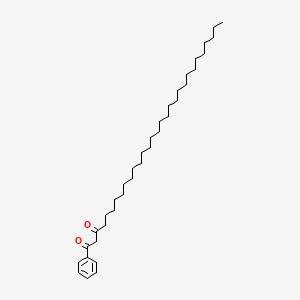
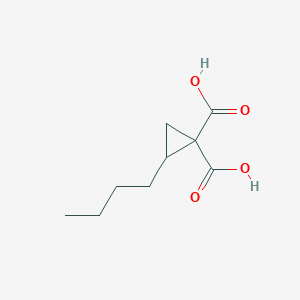
![1-[5-(Acetyloxy)-4-bromo-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B14474243.png)
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)

![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
